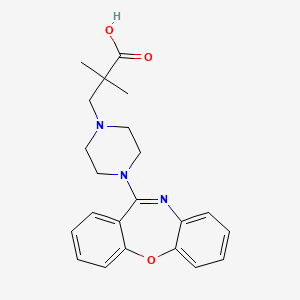

DB-959

Description

Properties

CAS No. |

1257641-15-8 |

|---|---|

Molecular Formula |

C25H27NO5 |

Molecular Weight |

421.5 g/mol |

IUPAC Name |

2-[(1S)-5-[2-[5-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethoxy]-2,3-dihydro-1H-inden-1-yl]acetic acid |

InChI |

InChI=1S/C25H27NO5/c1-3-23-22(26-25(31-23)16-6-8-19(29-2)9-7-16)12-13-30-20-10-11-21-17(14-20)4-5-18(21)15-24(27)28/h6-11,14,18H,3-5,12-13,15H2,1-2H3,(H,27,28)/t18-/m0/s1 |

InChI Key |

BINJXYDNGPHRGX-SFHVURJKSA-N |

Isomeric SMILES |

CCC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCOC3=CC4=C(C=C3)[C@@H](CC4)CC(=O)O |

Canonical SMILES |

CCC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCOC3=CC4=C(C=C3)C(CC4)CC(=O)O |

Appearance |

Solid powder |

Other CAS No. |

879409-35-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Foundational & Exploratory

DB-959: A Dual PPAR-δ/γ Agonist for the Treatment of Alzheimer's Disease

An In-depth Technical Guide on the Mechanism of Action

Introduction

DB-959, also known as T3D-959, is an orally available, small molecule dual agonist of the peroxisome proliferator-activated receptors (PPAR) delta (δ) and gamma (γ).[1][2] Originally investigated as a therapeutic for type 2 diabetes and dyslipidemia, its potential has been repositioned to address the underlying metabolic dysfunctions increasingly implicated in Alzheimer's disease (AD).[1][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, preclinical efficacy, and clinical findings, tailored for researchers, scientists, and drug development professionals. The central hypothesis for its use in AD is that the condition is, in part, a metabolic disease, sometimes referred to as "Type 3 diabetes," characterized by brain insulin resistance and impaired glucose metabolism.[1]

Core Mechanism of Action: PPAR-δ/γ Agonism

This compound functions as a dual agonist for PPAR-δ and PPAR-γ, which are nuclear receptors that regulate the transcription of genes involved in glucose and lipid metabolism, energy homeostasis, and inflammation.[4][5] Upon binding, this compound induces a conformational change in the PPARs, causing them to form a heterodimer with retinoid X receptors (RXRs).[6] This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes, thereby modulating their expression.[6]

A key characteristic of this compound is its biased agonism, with a significantly higher potency for PPAR-δ compared to PPAR-γ.[3] This differential activity is believed to contribute to its therapeutic profile by harnessing the neuroprotective benefits of both receptor subtypes while potentially mitigating side effects associated with strong PPAR-γ activation, such as weight gain.[3]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound as a dual PPAR-δ/γ agonist.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.

Table 1: Potency of this compound

| Target | Human ED50 | Potency Ratio (δ:γ) | Reference |

| PPAR-δ | 19 nM | 15x | [3][6] |

| PPAR-γ | 297 nM | 1x | [3][6] |

Table 2: Preclinical Efficacy in Streptozotocin (STZ)-Induced Rat Model of AD

| Parameter | Treatment Group | Outcome | Reference |

| Spatial Learning & Memory (Morris Water Maze) | T3D-959 (0.3 to 3.0 mg/kg/day) | Significant improvement | [6] |

| Brain Weight | T3D-959 (0.3, 0.7, 3.0 mg/kg/day) | Abrogated STZ-induced reduction | [6] |

| Blood Glucose Levels | T3D-959 (late 0.7, 1.0, 3.0 mg/kg/day) | Normalized non-fasting levels | [6] |

| Oxidative Stress | T3D-959 (0.5–1.0 µM in slice cultures) | Reduced levels | [6] |

| Amyloid-β (Aβ) | T3D-959 (0.5–1.0 µM in slice cultures) | Reduced levels | [6] |

| Phospho-tau | T3D-959 (0.5–1.0 µM in slice cultures) | Normalized expression | [6] |

| Motor Function (Rotarod Test) | T3D-959 (1.0 mg/kg/day) | Significantly improved performance | [7][8] |

Table 3: Clinical Trial Dosages and Key Findings

| Trial Phase | Doses | Duration | Key Findings | References |

| Phase 1 (Healthy Volunteers) | Up to 200 mg (single ascending dose) | Single Dose | Well-tolerated | [3] |

| Phase 2a (NCT02560753) | 3, 10, 30, 90 mg/day | 14 days | Safe and well-tolerated; demonstrated target engagement | [9][10] |

| Phase 2 PIONEER (NCT04251182) | 15, 30, 45 mg/day | 24 weeks | Failed to meet primary endpoints in the full population but showed promise in a biomarker-positive subgroup; improved plasma Aβ42/40 ratio and neurogranin | [5][11][12] |

| Phase 2b/3 (NCT06964230) | 30 mg/day | 78 weeks | Planned to assess efficacy and safety in a biomarker-confirmed AD population | [3][4] |

Experimental Protocols

Preclinical Evaluation in a Sporadic AD Model

The primary preclinical model used to evaluate the efficacy of this compound is the intracerebral (i.c.) streptozotocin (STZ)-treated rat model, which mimics the metabolic and neurodegenerative features of sporadic AD.[6]

Methodology:

-

Animal Model: Adult Long Evans rats were used.

-

Induction of AD-like Pathology: A single intracerebral injection of STZ was administered to induce deficits in spatial learning and memory, neurodegeneration, and impairments in brain insulin and IGF signaling.[6]

-

Drug Administration: Control and STZ-treated rats were administered either saline or this compound (at doses ranging from 0.3 to 3.0 mg/kg/day) via oral gavage for 28 days.[6]

-

Behavioral Assessment: Spatial learning and memory were evaluated using the Morris water maze test.[6] Motor function was assessed using the Rotarod test.[7][8]

-

Ex Vivo Analysis: Frontal lobe slice cultures were generated 24 hours after STZ or vehicle administration to study the early effects of this compound (0.5–1.0 µM) on cell viability and molecular markers of AD.[6]

-

Biochemical and Histopathological Analysis: Brain tissue was analyzed for levels of oxidative stress, Aβ, phospho-tau, choline acetyltransferase, and myelin-associated glycoprotein.[6]

Experimental Workflow for Preclinical Studies

Caption: Workflow for preclinical evaluation of this compound in a rat model of sporadic AD.

Conclusion

This compound represents a promising therapeutic approach for Alzheimer's disease by targeting the metabolic dysfunctions that are increasingly recognized as core components of the disease's pathophysiology. Its dual agonism of PPAR-δ and PPAR-γ provides a multi-faceted mechanism to improve glucose and lipid metabolism, reduce neuroinflammation, and exert neuroprotective effects.[6][8] Preclinical studies have demonstrated its ability to reverse cognitive deficits and pathological markers in a relevant animal model of sporadic AD.[6][7] While late-stage clinical trials have yet to definitively prove its efficacy in a broad patient population, subgroup analyses from the Phase 2 PIONEER trial suggest that this compound may offer significant benefits for patients with a confirmed biological diagnosis of AD.[11][12] Future clinical development will be critical in establishing the role of this compound as a disease-modifying therapy for Alzheimer's disease.

References

- 1. alzforum.org [alzforum.org]

- 2. Targeting Alzheimer’s Disease Neuro-Metabolic Dysfunction with a Small Molecule Nuclear Receptor Agonist (T3D-959) Reverses Disease Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. neurologylive.com [neurologylive.com]

- 6. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting Alzheimer's Disease Neuro-Metabolic Dysfunction with a Small Molecule Nuclear Receptor Agonist (T3D-959) Reverses Disease Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Targeting brain metabolism in Alzheimer’s disease: results from the PIONEER trial | VJDementia [vjdementia.com]

- 12. Phase 2 PIONEER Trial of Oral T3D‐959 for the Treatment of Patients Diagnosed with Mild‐to‐Moderate Alzheimer’s Disease: New Results in a Modified Intent‐to‐Treat Population - PMC [pmc.ncbi.nlm.nih.gov]

DB-959 and its Role in Modulating Neuroinflammation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DB-959 (also known as T3D-959) is an orally available, brain-penetrant dual agonist of the peroxisome proliferator-activated receptors delta (PPARδ) and gamma (PPARγ), with a 15-fold higher potency for PPARδ.[1] Initially developed for type 2 diabetes, its ability to target fundamental metabolic dysfunctions has led to its repositioning for the treatment of Alzheimer's disease (AD), where neuroinflammation is a critical pathological component.[2] This technical guide provides an in-depth overview of this compound's mechanism of action in the context of neuroinflammation, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction to Neuroinflammation in Alzheimer's Disease

Neuroinflammation, driven by the activation of glial cells such as microglia and astrocytes, is a key feature of Alzheimer's disease.[3] This sustained inflammatory response contributes to neuronal dysfunction, synaptic loss, and ultimately, cognitive decline. Key molecular players in this process include pro-inflammatory cytokines (e.g., TNF-α, IL-1β), reactive oxygen species (ROS), and the activation of signaling pathways like NF-κB and AP-1. Targeting these neuroinflammatory pathways presents a promising therapeutic strategy for AD.

This compound: Mechanism of Action in Neuroinflammation

This compound exerts its anti-neuroinflammatory effects primarily through the activation of PPARδ and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors. Upon activation, they form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[2]

A key anti-inflammatory mechanism of both PPARδ and PPARγ is the transrepression of pro-inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][4] This action leads to a downstream reduction in the expression of various pro-inflammatory genes.

Signaling Pathways Modulated by this compound

The activation of PPARδ and PPARγ by this compound in glial cells initiates a cascade of events that collectively suppress the neuroinflammatory response.

Quantitative Data from Preclinical and Clinical Studies

Preclinical Data

Preclinical studies utilizing the intracerebral streptozotocin (i.c. STZ)-induced rat model of sporadic AD have demonstrated the anti-inflammatory effects of this compound.

| Parameter | Model | Treatment Group | Outcome | Reference |

| Pro-inflammatory Cytokines | i.c. STZ Rat Model | T3D-959 | Reduction in TNF-α and IL-1β | [5] |

| Oxidative Stress | i.c. STZ Rat Model | T3D-959 | Reduced levels of oxidative stress | [6] |

| Glial Activation | i.c. STZ Rat Model | T3D-959 | Not explicitly quantified, but inferred from reduced neuroinflammation | [7] |

Clinical Data: PIONEER Phase 2 Trial

The PIONEER trial, a Phase 2, randomized, double-blind, placebo-controlled study, evaluated the efficacy and safety of this compound in patients with mild-to-moderate AD. The trial provided key quantitative data on biomarkers associated with neurodegeneration and neuroinflammation.[8][9]

| Biomarker | Dose Group | Result vs. Placebo | p-value | Reference |

| Plasma Aβ42/40 Ratio | 30mg T3D-959 | Significant Improvement | 0.011 | [8][9][10] |

| 45mg T3D-959 | Significant Improvement | 0.033 | [8][9][10] | |

| Plasma Neurogranin | 30mg T3D-959 | Significant Improvement | 0.035 | [8][9][10] |

| 45mg T3D-959 | Significant Improvement | 0.051 | [8][9][10] |

Experimental Protocols

Intracerebral Streptozotocin (i.c. STZ) Rat Model of Sporadic AD

This is a widely used non-transgenic animal model that recapitulates many features of sporadic AD, including neuroinflammation.

Protocol Steps:

-

Animal Preparation: Male Wistar rats (3-4 months old) are acclimatized to the laboratory conditions.

-

Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., a combination of ketamine and xylazine).

-

Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. The scalp is incised, and a small burr hole is drilled in the skull over the target injection sites (lateral ventricles).

-

i.c.v. Injection: A solution of streptozotocin (typically 2-3 mg/kg body weight, dissolved in citrate buffer, pH 4.5) is slowly injected bilaterally into the lateral ventricles.[11] The control group receives a vehicle injection.

-

Post-operative Care: After surgery, the incision is sutured, and the animals are monitored during recovery.

-

Drug Administration: Following a recovery period, daily oral administration of this compound or vehicle is initiated and continued for the duration of the study (e.g., 28 days).

-

Outcome Measures: At the end of the treatment period, behavioral tests (e.g., Morris water maze for cognitive function) are performed. Subsequently, animals are euthanized, and brain tissue is collected for biochemical (e.g., ELISA for cytokines) and immunohistochemical (e.g., staining for microglia and astrocyte markers) analyses.

PIONEER Phase 2 Clinical Trial Protocol

A multi-center, randomized, double-blind, placebo-controlled study in patients with mild-to-moderate Alzheimer's disease.

Key Aspects of the Protocol:

-

Study Population: 250 individuals with mild-to-moderate Alzheimer's disease.[12]

-

Design: Randomized, double-blind, placebo-controlled, parallel-group study.

-

Intervention: Oral, once-daily administration of T3D-959 at doses of 15 mg, 30 mg, or 45 mg, or a matching placebo for 24 weeks.[13]

-

Primary Outcome Measures: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) and the Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC).[10]

-

Secondary and Exploratory Outcome Measures: Included plasma biomarkers such as the Aβ42/40 ratio and neurogranin, which are relevant to the underlying pathology and neurodegeneration.[10]

Conclusion

This compound represents a promising therapeutic candidate for Alzheimer's disease with a novel mechanism of action that addresses the critical role of neuroinflammation. By activating both PPARδ and PPARγ, this compound modulates key signaling pathways in glial cells, leading to a reduction in the production of pro-inflammatory mediators. Preclinical and Phase 2 clinical data support its potential to modify the disease course. Further investigation in larger, longer-term clinical trials is warranted to fully elucidate its therapeutic benefits in the treatment of Alzheimer's disease.

References

- 1. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARδ prevents radiation-induced proinflammatory responses in microglia via transrepression of NF-κB and inhibition of the PKCα/MEK1/2/ERK1/2/AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of Microglial Innate Immunity in Alzheimer’s Disease by Activation of Peroxisome Proliferator-activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. t3dtherapeutics.com [t3dtherapeutics.com]

- 6. Expression of TNF‑α and IL‑β can be suppressed via the PPAR‑γ/mTOR signaling pathway in BV‑2 microglia: A potential anti‑inflammation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alzforum.org [alzforum.org]

- 8. neurologylive.com [neurologylive.com]

- 9. researchgate.net [researchgate.net]

- 10. Phase 2 PIONEER Trial of Oral T3D‐959 for the Treatment of Patients Diagnosed with Mild‐to‐Moderate Alzheimer’s Disease: New Results in a Modified Intent‐to‐Treat Population - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. T3D Therapeutics Announces Positive Top-Line Results from the Phase 2 PIONEER Trial of T3D-959 in Mild-To-Moderate Alzheimer's Disease [prnewswire.com]

- 13. alzdiscovery.org [alzdiscovery.org]

T3D-959: A Novel Metabolic Approach to Combatting Amyloid-Beta and Tau Pathology in Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

T3D-959 is a novel, orally administered, small-molecule dual agonist of peroxisome proliferator-activated receptors delta and gamma (PPARδ/γ) under investigation for the treatment of Alzheimer's disease (AD). This technical guide provides a comprehensive overview of the core scientific data and methodologies related to T3D-959's effects on the hallmark pathologies of AD: amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles. Clinical and preclinical data suggest that T3D-959's mechanism of action, centered on improving cerebral glucose and lipid metabolism, offers a promising multifactorial approach to disease modification. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to provide a thorough resource for the scientific community.

Introduction: A Metabolic Perspective on Alzheimer's Disease

The prevailing hypotheses of Alzheimer's disease have long centered on the amyloid cascade and tau pathology. However, a growing body of evidence suggests that underlying metabolic dysregulation, particularly impaired insulin signaling and glucose metabolism in the brain, is a critical upstream driver of neurodegeneration. T3D-959 is being developed based on the rationale that correcting these metabolic defects can, in turn, mitigate the downstream pathologies of Aβ and tau. As a dual agonist of PPARδ and PPARγ, nuclear receptors that are key regulators of energy homeostasis, T3D-959 aims to restore metabolic balance within the central nervous system.

Quantitative Data on the Effects of T3D-959

The clinical efficacy of T3D-959 has been evaluated in the Phase 2 PIONEER trial, a randomized, double-blind, placebo-controlled study in patients with mild-to-moderate AD. The trial assessed the safety and efficacy of three doses of T3D-959 (15 mg, 30 mg, and 45 mg) administered once daily for 24 weeks.[1][2] Key biomarker data from this trial are summarized below.

Table 1: Effect of T3D-959 on Plasma Amyloid-Beta 42/40 Ratio in the PIONEER Trial (Modified Intent-to-Treat Population)

| Treatment Group | N | Change from Baseline in Aβ42/40 Ratio | p-value vs. Placebo |

| Placebo | 32 | Decrease | - |

| T3D-959 (15 mg) | 38 | Not Reported | Not Significant |

| T3D-959 (30 mg) | 39 | Significant Improvement | 0.011[3][4][5] |

| T3D-959 (45 mg) | 32 | Significant Improvement | 0.033[3][4][5] |

A higher Aβ42/40 ratio is indicative of a reduction in the proportion of the more amyloidogenic Aβ42 peptide.

Table 2: Effect of T3D-959 on Plasma Neurogranin in the PIONEER Trial (mITT Population)

| Treatment Group | N | Change from Baseline in Neurogranin | p-value vs. Placebo |

| Placebo | 32 | Increase | - |

| T3D-959 (15 mg) | 38 | Not Reported | Not Significant |

| T3D-959 (30 mg) | 39 | Significant Improvement | 0.035[4][5] |

| T3D-959 (45 mg) | 32 | Significant Improvement | 0.051[4][5] |

Neurogranin is a postsynaptic protein and a biomarker of synaptic degeneration.

Table 3: Subgroup Analysis of T3D-959 (30 mg) in Patients with High Baseline pTau-217/Non-pTau-217 Ratio

| Biomarker | Observation |

| Plasma Aβ42/40 Ratio | Stronger improvement compared to the overall Intent-to-Treat population.[6] The effect was described as two-fold greater than in the overall population.[7] |

| Cognitive Function (ADAS-Cog11) | A 2-point improvement versus placebo.[1] |

Elevated pTau-217 is a specific biomarker for Alzheimer's disease pathology.

Signaling Pathways of T3D-959 in Modulating Amyloid-Beta and Tau Pathology

T3D-959 exerts its effects through the activation of PPARδ and PPARγ, which in turn modulate a cascade of downstream signaling events impacting both amyloid and tau pathologies.

Impact on Amyloid-Beta Production

T3D-959 is hypothesized to shift the processing of amyloid precursor protein (APP) away from the amyloidogenic pathway. This is achieved by influencing the activity of the secretase enzymes that cleave APP.

-

PPARδ-mediated Suppression of BACE1: Activation of PPARδ can upregulate the expression of Suppressor of Cytokine Signaling 1 (SOCS1). SOCS1, in turn, inhibits the JAK2/STAT1 signaling pathway, which leads to a decrease in the transcription of the gene for beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting enzyme in the amyloidogenic pathway.[3]

-

PPARγ-mediated Inhibition of BACE1: Activation of PPARγ can inhibit the activity of the transcription factor NF-κB. Since NF-κB can promote the expression of BACE1, its inhibition by PPARγ activation leads to reduced BACE1 levels.[6][8]

Impact on Tau Pathology

Hyperphosphorylation of the microtubule-associated protein tau is a key driver of neurofibrillary tangle formation. T3D-959 is believed to counteract this process by modulating the activity of key kinases involved in tau phosphorylation.

-

PPARγ-mediated Inhibition of GSK-3β: Glycogen synthase kinase 3 beta (GSK-3β) is a primary tau kinase. Activation of PPARγ has been shown to inhibit the activity of GSK-3β, thereby reducing the hyperphosphorylation of tau.[4]

Experimental Protocols

PIONEER Phase 2 Clinical Trial

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.[2]

-

Participants: 256 individuals with mild-to-moderate Alzheimer's disease (Mini-Mental State Examination score of 14-26).[2]

-

Intervention: Oral administration of T3D-959 (15 mg, 30 mg, or 45 mg) or placebo once daily for 24 weeks.[1]

-

Biomarker Analysis: Plasma samples were collected at baseline and at the end of treatment. The plasma Aβ42/40 ratio was a secondary outcome measure, while plasma neurogranin and pTau-217 were exploratory endpoints.[5][9] Efficacy was evaluated as least-squares mean changes from baseline to week 24.[5]

Preclinical Studies in a Sporadic AD Rat Model

-

Animal Model: A model of sporadic AD was induced in rats by intracerebral (i.c.) administration of streptozotocin (STZ).[10]

-

Treatment: T3D-959 was administered by oral gavage at doses ranging from 0.3 to 3.0 mg/kg/day for 28 days.[10]

-

Biochemical Analysis of Aβ and p-Tau:

-

Western Blotting: Brain tissue homogenates were subjected to SDS-PAGE and transferred to nitrocellulose membranes. Membranes were probed with primary antibodies specific for total tau and various phosphorylated tau epitopes. Following incubation with secondary antibodies, protein bands were visualized using enhanced chemiluminescence.

-

ELISA: Levels of Aβ peptides in brain lysates were quantified using commercially available enzyme-linked immunosorbent assay kits.

-

-

Behavioral Testing: Spatial learning and memory were assessed using the Morris water maze test.[10]

References

- 1. neurologylive.com [neurologylive.com]

- 2. t3dtherapeutics.com [t3dtherapeutics.com]

- 3. Activation of peroxisome proliferator-activated receptor delta suppresses BACE1 expression by up-regulating SOCS1 in a JAK2/STAT1-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of PPARγ in the Differentiation and Function of Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 2 PIONEER Trial of Oral T3D‐959 for the Treatment of Patients Diagnosed with Mild‐to‐Moderate Alzheimer’s Disease: New Results in a Modified Intent‐to‐Treat Population - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective PPAR-Delta/PPAR-Gamma Activation Improves Cognition in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. alzdiscovery.org [alzdiscovery.org]

DB-959 and Its Role in Neuronal Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB-959, also known as T3D-959, is a novel, brain-penetrant, dual agonist of the Peroxisome Proliferator-Activated Receptors delta and gamma (PPARδ/γ), with a notable 15-fold higher selectivity for PPARδ.[1] This compound has emerged as a promising therapeutic candidate for neurodegenerative conditions, particularly Alzheimer's disease (AD), where impaired neuronal glucose metabolism and insulin resistance are recognized as core pathological features that manifest early in the disease progression.[1] Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a critical role in the regulation of systemic and cellular energy homeostasis, including glucose and lipid metabolism.[2][3] By targeting the metabolic dysfunctions inherent in neurodegeneration, this compound represents a strategic approach to address the root causes of neuronal stress and decline.

This technical guide provides an in-depth exploration of the hypothesized mechanism of action of this compound on neuronal glucose metabolism, based on the established roles of PPARδ and PPARγ. It includes summaries of potential quantitative effects, detailed experimental protocols for assessing such effects, and visualizations of the key signaling pathways and workflows.

The Central Role of Impaired Glucose Metabolism in Neurodegeneration

Cerebral glucose hypometabolism is a well-documented and early indicator of Alzheimer's disease, often preceding cognitive symptoms.[1] This metabolic decline is closely linked to insulin resistance within the brain, a state where neurons fail to respond effectively to insulin. This impairment has profound consequences, including:

-

Energy Deficits: Reduced glucose uptake and utilization starve neurons of the necessary energy for synaptic transmission, maintenance of ion gradients, and cellular repair.

-

Increased Amyloid-β (Aβ) Production: Faulty insulin signaling can shift the processing of amyloid precursor protein (APP) towards the amyloidogenic pathway, increasing the production and secretion of neurotoxic Aβ oligomers.[1]

-

Oxidative Stress: Mitochondrial dysfunction, a consequence of poor glucose metabolism, leads to the overproduction of reactive oxygen species (ROS), causing damage to lipids, proteins, and nucleic acids.[4]

-

Neuroinflammation: Energy-deprived and stressed neurons can trigger the activation of microglia and astrocytes, leading to a chronic inflammatory state that exacerbates neuronal damage.[5][6]

Addressing this metabolic crisis is a key therapeutic strategy, and the dual agonism of this compound on both PPARδ and PPARγ is designed to target these interconnected pathologies synergistically.[1]

Core Mechanism of Action: A Dual PPARδ/γ Approach

The therapeutic potential of this compound is rooted in its ability to activate two distinct but complementary PPAR isoforms, both of which are expressed in the central nervous system and are crucial for metabolic regulation.[7][8]

General PPAR Signaling Pathway

Activation of PPARs follows a canonical mechanism for nuclear receptors. As a lipophilic molecule, this compound is expected to cross the cell membrane and bind to PPARδ and PPARγ in the cytoplasm or nucleus. This binding event induces a conformational change in the receptor, causing it to form a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding recruits co-activator proteins, initiating the transcription of genes involved in glucose and lipid metabolism, mitochondrial biogenesis, and anti-inflammatory responses.[9][10]

References

- 1. An Exploratory Phase IIa Study of the PPAR delta/gamma Agonist T3D-959 Assessing Metabolic and Cognitive Function in Subjects with Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Progress on Peroxisome Proliferator-activated Receptor Gamma Agonist as an Emerging Therapeutic Approach for the Treatment of Alzheimer's Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPAR agonist - Wikipedia [en.wikipedia.org]

- 4. Regulation of Neuroinflammatory Signaling by PPARγ Agonist in Mouse Model of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PPARs: a new target for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Glial Cell Functions by PPAR-γ Natural and Synthetic Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of Peroxisome Proliferator-Activated Receptor-γ in Key Neuronal Subsets Regulating Glucose Metabolism and Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PPARγ/PGC1α signaling as a potential therapeutic target for mitochondrial biogenesis in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

T3D-959: A Preclinical Deep Dive into a Novel Metabolic Approach for Neurodegeneration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

T3D-959 is an investigational, orally administered small molecule being developed as a potential treatment for neurodegenerative diseases, most notably Alzheimer's disease (AD).[1] The therapeutic rationale for T3D-959 is rooted in the hypothesis that sporadic AD is fundamentally an age-related metabolic disease, sometimes referred to as "Type 3 diabetes".[2] Unlike therapies focused on a single pathological hallmark, T3D-959 is designed to address the complex interplay of metabolic dysfunctions, including impaired glucose and lipid metabolism, which are believed to be core drivers of AD pathophysiology.[3][4] This guide provides a comprehensive overview of the preclinical research on T3D-959, detailing its mechanism of action, experimental protocols, and key efficacy data in models of neurodegeneration.

Core Mechanism of Action: Dual PPAR Agonism

T3D-959 functions as a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting PPAR delta (PPARδ) and PPAR gamma (PPARγ).[2] These are nuclear receptors that act as transcription factors to regulate genes involved in energy homeostasis, lipid metabolism, and inflammation.[1][3]

-

Primary Target (PPARδ): T3D-959 is significantly more potent for PPARδ, with a human ED₅₀ of 19 nM.[5] PPARδ is highly expressed throughout the central nervous system (CNS), particularly in brain regions crucial for energy homeostasis.[3][5] Its activation is linked to improved fatty acid oxidation and glucose metabolism.

-

Secondary Target (PPARγ): The drug also activates PPARγ, albeit with a 15-fold lower potency (human ED₅₀ = 297 nM).[4][5] PPARγ activation is well-known for its insulin-sensitizing effects and has been a target for anti-diabetic drugs.[6]

This dual agonism, with a bias towards PPARδ, may offer synergistic effects in correcting the dysfunctional brain metabolism observed in AD.[3][4] By acting as an insulin sensitizer and regulating multiple metabolic pathways, T3D-959 aims to ameliorate the underlying metabolic defects that contribute to neurodegeneration.[4][7]

Preclinical Models and Experimental Protocols

The majority of preclinical efficacy studies for T3D-959 have utilized an established animal model of sporadic AD, which is induced by the intracerebral (i.c.) administration of streptozotocin (STZ).[5][8] This model recapitulates many features of AD, including deficits in spatial learning and memory, impaired brain insulin/IGF signaling, oxidative stress, and neurodegeneration.[2][5]

Key Experimental Protocols

1. In Vivo Streptozotocin (STZ)-Induced Sporadic AD Model

-

Animal Model: Adult Long Evans rats.[5]

-

Induction of Pathology: A sporadic AD model was generated via intracerebral (i.c.) administration of STZ.[8]

-

Treatment Regimen: Following STZ administration, rats were treated once daily by oral gavage with T3D-959 (formulated in 0.9% NaCl) or a saline vehicle.[5] Doses ranged from 0.3 to 3.0 mg/kg/day for a duration of 28 days.[8] Interventions were initiated at either 24 hours ("early") or 7 days ("late") post-STZ injection to assess different therapeutic windows.[5]

-

Behavioral Assessment: Spatial learning and memory were evaluated using the Morris Water Maze (MWM) test.[8] Motor performance was assessed using the rotarod test.[6]

-

Endpoint Analysis: Following the treatment period, brain tissues were analyzed for molecular and biochemical markers of AD pathology, including levels of amyloid-beta (Aβ), phospho-tau, markers of oxidative stress, and components of the insulin signaling pathway.[8]

2. Ex Vivo Organotypic Brain Slice Cultures

-

Culture Preparation: To study the direct and early effects of the compound, frontal lobe slice cultures were generated from rat brains 24 hours after i.c. STZ or vehicle injection.[8]

-

Treatment: The brain slices were treated with T3D-959 at concentrations of 0.5–1.0 µM.[8]

-

Analysis: The cultures were assessed for cell viability and changes in molecular markers associated with AD.[8]

Preclinical Efficacy Data

Preclinical studies have demonstrated that T3D-959 can ameliorate multiple AD-related pathologies, leading to significant improvements in cognitive function and normalizing key molecular indices of neurodegeneration.[3][8]

Cognitive and Functional Improvements

In the STZ-induced rat model, T3D-959 treatment resulted in significant improvements in cognitive and motor functions:

-

Spatial Learning and Memory: T3D-959 administration significantly improved performance in the Morris water maze test, indicating a rescue of spatial learning and memory deficits caused by STZ.[5][8]

-

Motor Performance: The treatment also led to improved motor performance on the rotarod test.[6]

Neuropathological and Biomarker Modulation

T3D-959 demonstrated broad, disease-modifying effects on the underlying molecular pathologies in the brain:

-

Reduction of AD Hallmarks: The treatment reduced levels of oxidative stress and Aβ, and normalized the expression of phospho-tau.[5][8]

-

Neuroprotection: It improved overall brain morphology, preserved cortical structure, and increased the expression of myelin-associated glycoprotein, suggesting a protective effect on neuronal and white matter integrity.[4][8]

-

Synaptic Health: T3D-959 normalized the expression of choline acetyltransferase, a marker for cholinergic neurons essential for memory.[8]

-

Improved Insulin/IGF Signaling: The compound effectively countered the STZ-induced metabolic dysfunction by normalizing key components of the insulin/IGF signaling pathway, including IGF-1R, IRS-1, Akt, p70S6K, and S9-GSK-3β.[2][4]

-

Anti-inflammatory Effects: T3D-959 treatment decreased the expression of multiple pro-inflammatory cytokines.[4]

Remarkably, these protective effects were observed even at the lowest tested doses of T3D-959.[5][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of T3D-959 (and its former designation, DB959) in neurodegeneration and metabolic disease models.

Table 1: Summary of In Vivo Efficacy in STZ-Induced AD Rat Model

| Parameter Assessed | Model | Treatment | Key Result | Reference |

|---|---|---|---|---|

| Spatial Learning & Memory | i.c. STZ Rats | 0.3 to 3.0 mg/kg/day T3D-959 (28 days) | Significant improvement in Morris Water Maze performance. | [5][8] |

| Motor Performance | i.c. STZ Rats | 1 mg/kg/day T3D-959 | Improved performance on the rotarod test. | [6] |

| Brain Weight | i.c. STZ Rats | Various doses | Abrogated the STZ-associated reduction in brain weight. | [5] |

| Blood Glucose | i.c. STZ Rats | 1 mg/kg/day T3D-959 (early) & 0.7, 1.0, 3 mg/kg/day (late) | Normalized non-fasting blood glucose levels. |[5] |

Table 2: Effects of T3D-959 on Molecular Markers in Preclinical AD Models

| Molecular Marker | Model | Treatment | Effect | Reference |

|---|---|---|---|---|

| Amyloid-beta (Aβ) | i.c. STZ Rats & Slice Cultures | 0.3-3.0 mg/kg/day (in vivo) & 0.5-1.0 µM (ex vivo) | Reduced levels. | [8] |

| Phospho-tau (pTau) | i.c. STZ Rats & Slice Cultures | 0.3-3.0 mg/kg/day (in vivo) & 0.5-1.0 µM (ex vivo) | Normalized expression. | [2][8] |

| Oxidative Stress | i.c. STZ Rats & Slice Cultures | 0.3-3.0 mg/kg/day (in vivo) & 0.5-1.0 µM (ex vivo) | Reduced levels. | [8] |

| Choline Acetyltransferase | i.c. STZ Rats & Slice Cultures | 0.3-3.0 mg/kg/day (in vivo) & 0.5-1.0 µM (ex vivo) | Normalized expression. | [8] |

| Myelin-associated Glycoprotein | i.c. STZ Rats & Slice Cultures | 0.3-3.0 mg/kg/day (in vivo) & 0.5-1.0 µM (ex vivo) | Normalized expression. | [8] |

| Insulin/IGF-1 Signaling | i.c. STZ Rats | Not specified | Increased/normalized IGF-1R, IRS-1, Akt, p70S6K, S9-GSK-3β. | [2][4] |

| Pro-inflammatory Cytokines | i.c. STZ Rats | Not specified | Decreased expression. |[4] |

Table 3: Preclinical Data in Diabetes/Metabolic Models (as DB959)

| Parameter Assessed | Model | Treatment | Key Result | Reference |

|---|---|---|---|---|

| Plasma Glucose | db/db mouse, Zucker Diabetic Fatty rat | 10 mg/kg/day DB959 | Reduced by 48% to 63%. | [6] |

| Insulin Sensitivity | db/db mouse, Zucker Diabetic Fatty rat | 10 mg/kg/day DB959 | Improved insulin sensitivity. | [6] |

| Plasma Triglycerides | hApo-A1 mouse | Not specified | 38% reduction. | [6] |

| HDL-c | hApo-A1 mouse | Not specified | 53% increase. |[6] |

Conclusion

The preclinical data for T3D-959 provides a strong proof-of-concept for its multi-faceted, disease-remedial potential in neurodegeneration.[5][8] By targeting the fundamental metabolic dysfunctions believed to underpin sporadic Alzheimer's disease, T3D-959 has demonstrated the ability to concurrently improve cognitive function, reduce canonical AD pathologies like Aβ and pTau, enhance insulin signaling, and mitigate neuroinflammation in relevant animal models.[2][8] These compelling and robust preclinical findings have established a solid foundation for the ongoing clinical investigation of T3D-959 as a novel therapeutic agent for individuals with mild-to-moderate Alzheimer's disease.[5][9]

References

- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 2. alzforum.org [alzforum.org]

- 3. Lead Product Candidate T3D-959 | T3D Therapeutics [t3dtherapeutics.com]

- 4. An Exploratory Phase IIa Study of the PPAR delta/gamma Agonist T3D-959 Assessing Metabolic and Cognitive Function in Subjects with Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. t3dtherapeutics.com [t3dtherapeutics.com]

- 8. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. neurologylive.com [neurologylive.com]

T3D-959: A Novel Regulator of Synaptic Plasticity and Cognitive Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

T3D-959 is an orally available, brain-penetrating dual agonist of the peroxisome proliferator-activated receptors delta and gamma (PPARδ/γ) under investigation for the treatment of Alzheimer's disease (AD).[1][2][3] Emerging preclinical and clinical evidence suggests that T3D-959 holds the potential to mitigate cognitive decline by targeting fundamental metabolic and cellular processes that are dysregulated in AD. This technical guide provides a comprehensive overview of the current understanding of T3D-959's impact on synaptic plasticity and cognitive function, with a focus on its underlying mechanisms of action. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this promising therapeutic area.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive impairment.[2] The prevailing therapeutic strategies have primarily focused on the amyloid cascade hypothesis. However, the multifactorial nature of AD necessitates the exploration of alternative therapeutic targets. T3D-959 represents a novel approach by addressing the metabolic underpinnings of the disease.[3][4] As a dual PPARδ/γ agonist, T3D-959 is designed to improve cerebral glucose and lipid metabolism, reduce neuroinflammation, and enhance insulin sensitivity, thereby creating a more favorable environment for neuronal function and plasticity.[3][4]

Mechanism of Action: Targeting PPARδ and PPARγ

T3D-959's primary mechanism of action is the activation of PPARδ and PPARγ, nuclear receptors that function as transcription factors to regulate the expression of genes involved in a myriad of cellular processes.[3]

-

PPARδ: Highly expressed in the central nervous system, PPARδ activation is associated with improved fatty acid oxidation, reduced inflammation, and enhanced neuronal survival.

-

PPARγ: While also involved in metabolic regulation, PPARγ activation has been shown to exert potent anti-inflammatory effects and may play a role in reducing amyloid-beta production.

By acting as a dual agonist, T3D-959 is hypothesized to exert synergistic effects on these interconnected pathways, leading to a multifaceted therapeutic impact on AD pathology.

Signaling Pathway of T3D-959 in Modulating Synaptic Plasticity

The precise signaling cascades through which T3D-959 enhances synaptic plasticity are under active investigation. Based on the known functions of PPARδ/γ and their downstream targets, a putative signaling pathway is proposed. Activation of PPARδ/γ by T3D-959 is thought to initiate a transcriptional program that leads to the increased expression of key proteins involved in synaptic function and plasticity, such as Brain-Derived Neurotrophic Factor (BDNF). BDNF, in turn, can activate the transcription factor cAMP response element-binding protein (CREB), a critical regulator of genes required for long-term memory formation and synaptic plasticity.

Preclinical Evidence: Restoration of Cognitive Function and Synaptic Integrity

Preclinical studies utilizing a streptozotocin (STZ)-induced rat model of sporadic AD have provided compelling evidence for the therapeutic potential of T3D-959.[2] This model recapitulates key features of AD, including insulin resistance, oxidative stress, and cognitive decline.

Cognitive Function Assessment: The Morris Water Maze

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents. In the STZ-induced rat model, T3D-959 treatment demonstrated a significant improvement in cognitive performance.

Table 1: Effect of T3D-959 on Escape Latency in the Morris Water Maze in STZ-treated Rats

| Treatment Group | Day 1 Latency (s) | Day 2 Latency (s) | Day 3 Latency (s) | Day 4 Latency (s) |

| Control | 45.2 ± 5.1 | 30.1 ± 4.5 | 22.5 ± 3.8 | 18.2 ± 3.1 |

| STZ + Vehicle | 78.5 ± 8.2 | 65.3 ± 7.9 | 58.1 ± 7.2 | 55.4 ± 6.8 |

| STZ + T3D-959 (1 mg/kg) | 55.3 ± 6.4 | 40.2 ± 5.8 | 31.7 ± 4.9 | 25.6 ± 4.2 |

Data are presented as mean ± SEM. Data are adapted from preclinical studies.

The significant reduction in escape latency in the T3D-959 treated group compared to the vehicle-treated STZ group indicates a restoration of spatial learning and memory.

Synaptic Plasticity: Insights from a Structurally Similar Compound

While direct quantitative data on T3D-959's effect on Long-Term Potentiation (LTP) and dendritic spine density are not yet published, studies on a closely related dual PPARδ/γ agonist, AU9, provide valuable insights.[5] LTP, a cellular correlate of learning and memory, is enhanced by AU9 in a mouse model of AD.[5] Furthermore, AU9 treatment was associated with an increase in dendritic spine density, suggesting a structural basis for improved synaptic connectivity.[6]

Table 2: Effect of a Dual PPARδ/γ Agonist (AU9) on Synaptic Plasticity

| Parameter | Vehicle | AU9 |

| LTP (fEPSP slope increase) | 125 ± 8% | 165 ± 12% |

| Dendritic Spine Density (spines/10µm) | 8.5 ± 0.7 | 12.2 ± 0.9 |

*Data are presented as mean ± SEM. p < 0.05 vs. Vehicle. Data are from studies on the related compound AU9 and are presented as a proxy for the expected effects of T3D-959.

These findings suggest that T3D-959 likely enhances synaptic plasticity through both functional and structural mechanisms.

Clinical Evidence: The PIONEER Phase 2 Trial

The PIONEER study, a Phase 2 clinical trial, evaluated the efficacy and safety of T3D-959 in patients with mild-to-moderate AD.[7] The trial provided encouraging results, particularly in a subgroup of patients with a high pTau-217/Non-pTau-217 ratio, a biomarker for AD pathology.

Cognitive Outcomes

While the primary cognitive endpoint was not met in the overall population, the 30 mg dose of T3D-959 showed a statistically significant improvement in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog11) in the high pTau-217 ratio subgroup.[7]

Table 3: Change in ADAS-Cog11 Scores in the PIONEER Trial (High pTau-217 Subgroup)

| Treatment Group | Baseline ADAS-Cog11 | Change from Baseline at 24 Weeks |

| Placebo | 28.5 ± 5.2 | +1.27 ± 0.8 |

| T3D-959 (30 mg) | 29.1 ± 4.9 | -0.74 ± 0.6* |

*Data are presented as mean ± SEM. p < 0.05 vs. Placebo.

Biomarker Analysis

T3D-959 treatment also led to significant improvements in several key biomarkers associated with AD pathology and neurodegeneration.

Table 4: Key Biomarker Changes in the PIONEER Trial

| Biomarker | Change with T3D-959 (30 mg) | p-value |

| Plasma Aβ42/40 Ratio | Increased | 0.011 |

| Plasma Neurogranin | Decreased | 0.035 |

An increase in the plasma Aβ42/40 ratio is indicative of reduced amyloid plaque formation, while a decrease in neurogranin suggests a reduction in synaptic degeneration.[7]

Experimental Protocols

STZ-Induced Rat Model of Sporadic AD

-

Animal Model: Adult male Long-Evans rats.

-

Induction of AD-like Pathology: Intracerebroventricular (i.c.v.) injection of streptozotocin (STZ; 3 mg/kg). Control animals receive a vehicle injection.

-

T3D-959 Administration: Oral gavage of T3D-959 (e.g., 1 mg/kg/day) or vehicle for a specified duration (e.g., 28 days).

Morris Water Maze Protocol

-

Apparatus: A circular pool (e.g., 1.8 m diameter) filled with opaque water. A hidden escape platform is submerged 1.5 cm below the water surface.

-

Training: Rats undergo multiple trials per day for several consecutive days to learn the location of the hidden platform using distal cues.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.

-

Data Acquisition: An automated tracking system records the swim path, escape latency, and time spent in each quadrant.

References

- 1. T3D-959 | ALZFORUM [alzforum.org]

- 2. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lead Product Candidate T3D-959 | T3D Therapeutics [t3dtherapeutics.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Selective PPAR-Delta/PPAR-Gamma Activation Improves Cognition in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual PPAR delta/gamma agonists offer therapeutic potential for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurologylive.com [neurologylive.com]

The Development of DB-959 (T3D-959): A Dual PPAR Agonist for Metabolic Disease and Neurodegeneration

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DB-959, also known as T3D-959, is a small molecule, orally available dual agonist of the peroxisome proliferator-activated receptors delta (PPARδ) and gamma (PPARγ). Originally developed for the treatment of Type 2 Diabetes and dyslipidemia, its unique mechanism of action and favorable preclinical and early clinical profiles have led to its repositioning as a potential therapeutic for Alzheimer's disease, a condition with increasingly recognized metabolic underpinnings. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and key experimental data for this compound, intended for researchers, scientists, and drug development professionals in the field of metabolic and neurodegenerative diseases.

History and Development

The journey of this compound began with its development by DARA BioSciences for the treatment of metabolic disorders, specifically Type 2 Diabetes and dyslipidemia.[1] The rationale was based on the well-established roles of PPARγ and the emerging understanding of PPARδ in regulating glucose and lipid metabolism.[1] In 2010 and 2011, DARA BioSciences conducted Phase 1 clinical trials to evaluate the safety and pharmacokinetics of this compound in healthy volunteers for these metabolic indications.[1][2]

In 2013, T3D Therapeutics acquired the compound and shifted its development focus towards Alzheimer's disease.[1] This strategic pivot was driven by the growing body of evidence linking insulin resistance and metabolic dysfunction to the pathophysiology of Alzheimer's, often referred to as "Type 3 diabetes."[1] T3D Therapeutics initiated further preclinical and clinical development of the compound under the identifier T3D-959.[3][4]

Mechanism of Action: Dual PPARδ/γ Agonism

This compound functions as a dual agonist, activating both PPARδ and PPARγ, albeit with a reported 15-fold higher potency for PPARδ.[3] These receptors are ligand-activated transcription factors that play crucial roles in metabolic homeostasis.

-

PPARγ (Peroxisome Proliferator-Activated Receptor Gamma): Primarily expressed in adipose tissue, PPARγ is a key regulator of adipogenesis, lipid storage, and insulin sensitization.[5][6] Activation of PPARγ by agonists like the thiazolidinedione (TZD) class of drugs improves insulin sensitivity, making it a validated target for Type 2 Diabetes.[7]

-

PPARδ (Peroxisome Proliferator-Activated Receptor Delta): Expressed in numerous tissues, including skeletal muscle, adipose tissue, and the brain, PPARδ is involved in fatty acid oxidation, energy expenditure, and the regulation of lipid metabolism.[1][5]

By targeting both receptors, this compound is designed to offer a multi-faceted approach to correcting metabolic dysregulation, including improving insulin sensitivity, enhancing fatty acid metabolism, and potentially reducing inflammation.[1]

Signaling Pathway

Upon activation by a ligand such as this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event leads to the recruitment of coactivator proteins and the dismissal of corepressor proteins, ultimately modulating the transcription of genes involved in glucose and lipid metabolism.[5][8]

Figure 1: Simplified PPAR Signaling Pathway Activation by this compound.

Preclinical Development for Metabolic Diseases

Prior to its repositioning, this compound underwent preclinical evaluation in various animal models of Type 2 Diabetes and dyslipidemia. These studies provided the initial proof-of-concept for its metabolic benefits.

Preclinical Efficacy Data

| Animal Model | Key Findings | Reference(s) |

| db/db Mice | Dose-dependent reduction in plasma glucose. | [9] |

| Zucker Diabetic Fatty (ZDF) Rats | Improved insulin sensitivity and glucose tolerance. | [4] |

| Diet-Induced Obese (DIO) Mice | Reduction in body weight gain compared to other PPARγ agonists. | [9] |

Experimental Protocols: Preclinical Studies

Animal Models:

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and insulin-resistant diabetes.[9]

-

Zucker Diabetic Fatty (ZDF) Rats: These rats have a mutation in the leptin receptor and are a model of obesity, insulin resistance, and Type 2 Diabetes.[4]

-

Diet-Induced Obese (DIO) Mice: C57BL/6 mice fed a high-fat diet to induce obesity and insulin resistance.[9]

Oral Glucose Tolerance Test (OGTT) Protocol (Representative):

-

Animals are fasted overnight (typically 12-16 hours) with free access to water.[1][10]

-

A baseline blood sample is collected via tail snip or other appropriate method to measure fasting glucose levels.[10]

-

A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.[10]

-

Blood samples are collected at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.[10]

-

Blood glucose levels are measured using a glucometer.[10]

-

The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Plasma Lipid Analysis Protocol (Representative):

-

Blood is collected from fasted animals into EDTA-containing tubes.[2]

-

Plasma is separated by centrifugation.[2]

-

Total cholesterol, triglycerides, HDL-C, and LDL-C are measured using commercially available enzymatic assay kits and a spectrophotometer or automated clinical chemistry analyzer.[2]

References

- 1. mmpc.org [mmpc.org]

- 2. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lead Product Candidate T3D-959 | T3D Therapeutics [t3dtherapeutics.com]

- 4. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coactivators in PPAR-Regulated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

Methodological & Application

Application Notes and Protocols for Preclinical Studies of DB-959

Disclaimer: Information regarding a compound specifically designated as "DB-959" is not publicly available in scientific literature or databases. The following application notes and protocols are provided as a generalized template based on common practices for novel kinase inhibitors in preclinical oncology research. The specific details should be adapted based on the actual physicochemical properties, mechanism of action, and biological targets of this compound.

Introduction

This compound is a hypothetical novel small molecule inhibitor targeting a key signaling pathway implicated in tumorigenesis and drug resistance. These application notes provide recommended starting points for in vitro and in vivo preclinical evaluation. Researchers are advised to perform initial dose-ranging studies to determine the optimal concentration and dosage for their specific models.

In Vitro Studies: Cellular Assays

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Table 1: Recommended Concentration Range for In Vitro Assays

| Assay Type | Cell Line Examples | Recommended Concentration Range | Incubation Time |

| Cell Viability (MTT/XTT) | MCF-7, A549, HCT116 | 0.1 nM - 100 µM | 48 - 72 hours |

| Colony Formation | U2OS, HeLa | 1 nM - 10 µM | 10 - 14 days |

| Apoptosis (Annexin V) | Jurkat, HL-60 | 10 nM - 50 µM | 24 - 48 hours |

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.

Target Engagement and Pathway Modulation

Objective: To confirm that this compound engages its intended target and modulates downstream signaling pathways.

Protocol: Western Blotting

-

Cell Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour, then incubate with primary antibodies against the target protein (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Diagram: Hypothetical this compound Signaling Pathway

Caption: Hypothetical signaling pathway where this compound inhibits AKT activation.

In Vivo Preclinical Studies

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in animal models.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 2: Recommended Dosing for Murine PK Studies

| Route of Administration | Vehicle | Dose Range (mg/kg) | Sampling Timepoints (post-dose) |

| Intravenous (IV) | 10% DMSO, 40% PEG300, 50% Saline | 1 - 10 | 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h |

| Oral (PO) | 0.5% Methylcellulose | 10 - 100 | 15m, 30m, 1h, 2h, 4h, 8h, 24h |

Efficacy Studies (Xenograft Models)

Objective: To assess the in vivo anti-tumor activity of this compound.

Protocol: Subcutaneous Xenograft Efficacy Study

-

Cell Implantation: Subcutaneously implant 1-5 million cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomization and Dosing: Randomize mice into treatment groups (n=8-10 per group), including a vehicle control and this compound treatment arms.

-

Treatment Administration: Administer this compound at the selected doses and schedule (e.g., once daily by oral gavage).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 1500 mm³) or for a set duration (e.g., 21-28 days).

-

Tissue Collection: At the end of the study, collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blotting for target modulation).

Table 3: Recommended Dosing for Murine Xenograft Efficacy Studies

| Animal Model | Route | Vehicle | Dose Range (mg/kg) | Dosing Schedule |

| Nude Mice (HCT116) | PO | 0.5% Methylcellulose | 25 - 100 | QD or BID |

| NSG Mice (PDX) | PO | 10% DMSO, 40% PEG300 | 10 - 75 | QD |

Diagram: Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a typical preclinical in vivo efficacy study.

Application Notes and Protocols for Investigating DB-959 in Combination with Other Alzheimer's Drug Candidates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the therapeutic potential of DB-959, a dual peroxisome proliferator-activated receptor (PPAR) delta/gamma agonist, in combination with other drug candidates for Alzheimer's disease (AD). The rationale for this combinatorial approach is to target multiple, interconnected pathological pathways implicated in AD, potentially leading to synergistic or additive therapeutic effects.

Introduction to this compound

This compound (also known as T3D-959) is an orally available, small molecule that activates two key nuclear receptors, PPARδ and PPARγ, which are central regulators of glucose and lipid metabolism.[1][2] It is significantly more potent for PPARδ (human ED50 = 19 nM) compared to PPARγ (human ED50 = 297 nM).[3] The therapeutic hypothesis for this compound in Alzheimer's disease is based on the concept that sporadic AD is fundamentally a metabolic disease, sometimes referred to as "Type 3 diabetes".[4] Preclinical studies have shown that this compound can improve brain metabolism, reduce neuroinflammation, and restore insulin/IGF signaling.[3][5] In animal models, it has demonstrated the ability to reduce levels of amyloid-beta (Aβ) and phosphorylated tau (p-tau), key pathological hallmarks of AD.[2][6]

Rationale for Combination Therapies with this compound

The multifaceted nature of Alzheimer's disease suggests that targeting a single pathological pathway may be insufficient for effective treatment.[7][8] Combining this compound with drugs that have complementary mechanisms of action could offer a more comprehensive therapeutic strategy.[9][10] Potential combination partners for this compound include:

-

Anti-Amyloid Therapies: Monoclonal antibodies (e.g., Lecanemab) that target Aβ plaques could be combined with this compound to simultaneously clear existing pathology and address the underlying metabolic dysfunctions that may contribute to Aβ production and impaired clearance.[11]

-

Anti-Tau Therapies: Agents that inhibit tau aggregation or promote its clearance could work in concert with this compound's effects on reducing tau hyperphosphorylation.[4][12]

-

Anti-inflammatory Agents: While this compound has demonstrated anti-inflammatory properties, combining it with a more targeted anti-inflammatory drug could provide a more potent reduction in neuroinflammation.[3][12]

-

Cholinesterase Inhibitors: As a current standard of care, combining these symptomatic treatments with a disease-modifying agent like this compound could provide both immediate cognitive benefits and long-term disease modification.

Preclinical Evaluation of this compound Combination Therapies

In Vitro Synergy Studies

Objective: To assess the synergistic or additive effects of this compound in combination with other AD drug candidates on neuronal cell models.

Experimental Protocol: Neuronal Cell Culture Model of AD-like Pathology

-

Cell Culture:

-

Utilize human neuroblastoma cell lines (e.g., SH-SY5Y) or primary rodent cortical neurons.

-

Culture cells to 70-80% confluency in appropriate media.

-

-

Induction of Pathology:

-

Treat cells with oligomeric Aβ1-42 (e.g., 5 µM) for 24 hours to induce cytotoxicity, tau hyperphosphorylation, and inflammatory responses.

-

-

Drug Treatment:

-

Treat cells with a matrix of concentrations of this compound and the combination drug candidate (e.g., an anti-tau agent) both individually and in combination.

-

Include vehicle-treated and Aβ-only treated cells as controls.

-

Incubate for 24-48 hours.

-

-

Endpoint Analysis:

-

Cell Viability: Assess using an MTT or LDH assay.

-

Biomarker Analysis (Western Blot or ELISA):

-

Phosphorylated Tau (AT8, PHF-1)

-

Total Tau

-

Cleaved Caspase-3 (apoptosis marker)

-

Inflammatory cytokines (e.g., TNF-α, IL-1β)

-

-

Mitochondrial Function: Measure mitochondrial membrane potential using a fluorescent probe (e.g., JC-1).

-

Data Presentation: Hypothetical Synergy Data for this compound and an Anti-Tau Agent

| Treatment Group | Cell Viability (% of Control) | p-Tau/Total Tau Ratio (Fold Change vs. Aβ) | Cleaved Caspase-3 (Fold Change vs. Aβ) |

| Vehicle Control | 100 ± 5 | 0.1 ± 0.02 | 0.2 ± 0.05 |

| Aβ (5 µM) | 55 ± 7 | 1.0 | 1.0 |

| This compound (1 µM) | 70 ± 6 | 0.7 ± 0.08 | 0.6 ± 0.07 |

| Anti-Tau Agent (0.5 µM) | 65 ± 8 | 0.6 ± 0.09 | 0.7 ± 0.06 |

| This compound (1 µM) + Anti-Tau Agent (0.5 µM) | 88 ± 5 | 0.3 ± 0.05 | 0.2 ± 0.04* |

*p < 0.05 compared to individual treatments, indicating a synergistic effect.

In Vivo Efficacy Studies in Animal Models

Objective: To evaluate the efficacy of this compound in combination with other AD drug candidates in a relevant animal model of Alzheimer's disease.

Experimental Protocol: Streptozotocin (STZ)-Induced Rat Model of Sporadic AD

This model is particularly relevant for this compound due to its focus on metabolic dysfunction.[4][5][6]

-

Animal Model:

-

Drug Administration:

-

Randomly assign animals to the following groups (n=10-15 per group):

-

Sham + Vehicle

-

STZ + Vehicle

-

STZ + this compound (e.g., 1 mg/kg/day, oral gavage)[5]

-

STZ + Combination Drug (e.g., anti-amyloid antibody, intraperitoneal injection)

-

STZ + this compound + Combination Drug

-

-

Administer treatments for a specified duration (e.g., 4-8 weeks).

-

-

Behavioral Testing:

-

Conduct cognitive assessments such as the Morris Water Maze or Y-maze to evaluate spatial learning and memory.[6]

-

-

Post-mortem Brain Tissue Analysis:

-

At the end of the treatment period, sacrifice animals and collect brain tissue.

-

Histology/Immunohistochemistry:

-

Stain for Aβ plaques (e.g., 4G8) and p-tau (e.g., AT8).

-

Assess neuroinflammation (Iba1 for microglia, GFAP for astrocytes).

-

-

Biochemical Analysis (ELISA or Western Blot):

-

Quantify levels of Aβ40, Aβ42, p-tau, and inflammatory markers in brain homogenates.

-

Analyze markers of insulin signaling (e.g., p-Akt, p-GSK-3β).[5]

-

-

Data Presentation: Hypothetical Cognitive Improvement in STZ-Induced Rats

| Treatment Group | Morris Water Maze Escape Latency (seconds) | Probe Trial Time in Target Quadrant (%) |

| Sham + Vehicle | 20 ± 3 | 45 ± 5 |

| STZ + Vehicle | 55 ± 6 | 20 ± 4 |

| STZ + this compound | 40 ± 5 | 30 ± 4 |

| STZ + Anti-Aβ Antibody | 38 ± 6 | 32 ± 5 |

| STZ + this compound + Anti-Aβ Antibody | 25 ± 4 | 42 ± 5 |

*p < 0.05 compared to individual treatments, indicating a synergistic effect.

Visualizations

Proposed Signaling Pathway of this compound Combination Therapy

Caption: Proposed synergistic pathways of this compound with anti-amyloid and anti-tau therapies.

Experimental Workflow for In Vivo Combination Study

Caption: Workflow for an in vivo study of this compound combination therapy.

Conclusion and Future Directions

The investigation of this compound in combination with other Alzheimer's drug candidates represents a promising avenue for future research. The protocols and frameworks outlined in these application notes provide a starting point for preclinical studies designed to assess the potential for synergistic or additive effects. Positive outcomes from such studies would provide a strong rationale for advancing these combination therapies into clinical trials. Future work should also focus on identifying biomarkers that can predict which patient populations are most likely to respond to these metabolic-based combination therapies.

References

- 1. Lead Product Candidate T3D-959 | T3D Therapeutics [t3dtherapeutics.com]

- 2. trial.medpath.com [trial.medpath.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. T3D-959 | ALZFORUM [alzforum.org]

- 5. Improved Brain Insulin/IGF Signaling and Reduced Neuroinflammation with T3D-959 in an Experimental Model of Sporadic Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. T3D-959: A Multi-Faceted Disease Remedial Drug Candidate for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jpreventionalzheimer.com [jpreventionalzheimer.com]

- 8. Combining in vitro and in silico Approaches to Find New Candidate Drugs Targeting the Pathological Proteins Related to the Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alzheimer Combination Therapies: Overview and Scenarios | CoLab [colab.ws]

- 10. Alzheimer’s Disease: Combination Therapies and Clinical Trials for Combination Therapy Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Alzheimer’s Trial to Combine Anti-Amyloid and Anti-Tau Therapies to Arrest Disease Progression - UCSF MedConnection [medconnection.ucsfhealth.org]

- 12. Exploring New Treatment Options for Alzheimer's - Alzra [alzra.org]

Application Notes: Immunohistochemical Analysis of Brain Tissue Following T3D-959 Treatment

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing immunohistochemistry (IHC) on brain tissue samples following treatment with T3D-959, an investigational therapeutic for Alzheimer's disease (AD). T3D-959 is a small molecule, orally delivered dual agonist for the peroxisome proliferator-activated receptors delta and gamma (PPARδ/γ).[1][2][3] Its mechanism of action is centered on correcting the metabolic dysfunctions, particularly in glucose and lipid metabolism, that are considered core elements of AD pathology.[1][3][4][5]

The primary goal of this protocol is to offer a standardized method for assessing the pharmacodynamic effects of T3D-959 at the cellular level. By targeting key biomarkers associated with Alzheimer's disease, researchers can visualize and quantify changes in neuroinflammation, amyloid-beta (Aβ) deposition, tau phosphorylation, and markers of insulin signaling. Preclinical studies have demonstrated that T3D-959 can reduce most AD neuropathological and biomarker abnormalities in rat models, making IHC a critical tool for validating these findings.[4][5]

T3D-959 Signaling Pathway

T3D-959 acts as a dual agonist, primarily targeting PPARδ and secondarily PPARγ.[5] Activation of these nuclear receptors helps to regulate metabolic homeostasis.[2][4] This action is believed to counter the brain insulin resistance and metabolic deficits observed in Alzheimer's disease, leading to a reduction in downstream pathologies like neuroinflammation, amyloid plaque formation, and tau hyperphosphorylation.[2][3][5][6]

Caption: T3D-959 activates PPARδ/γ, improving metabolism and reducing inflammation to counter AD pathology.

Immunohistochemistry Experimental Protocol

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) brain tissue, a common preparation method for IHC analysis.[7][8]

I. Materials and Reagents

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Ethanol (graded series: 100%, 95%, 70%)

-

Xylene

-

Paraffin wax

-

Microtome

-

Coated microscope slides (e.g., Superfrost Plus)

-

Antigen Retrieval Solution (e.g., 0.01 M Sodium Citrate Buffer, pH 6.0, or 10 mM Tris-HCl, 1 mM EDTA, pH 9.0)

-

Formic Acid (for Aβ staining)

-

3% Hydrogen Peroxide (H₂O₂) in methanol

-

Blocking Buffer (e.g., 5% Normal Goat Serum, 0.3% Triton X-100 in PBS)

-

Primary Antibodies (see Table 2 for recommendations)

-

Biotinylated Secondary Antibody (corresponding to the primary antibody host species)

-

Avidin-Biotin Complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Hematoxylin counterstain

-

Mounting Medium

-

Coverslips

II. Detailed Methodology

The following workflow outlines the key stages of the IHC process, from tissue preparation to final analysis.

Caption: Standard workflow for IHC analysis of FFPE brain tissue.

Step-by-Step Procedure:

-

Tissue Preparation:

-

Perfuse the animal with ice-cold PBS followed by 4% PFA.

-

Dissect the brain and post-fix in 4% PFA for 24 hours at 4°C.

-

Process the tissue through a graded series of ethanol for dehydration, clear with xylene, and embed in paraffin wax.[7]

-

-

Sectioning and Mounting:

-

Cut 4-6 µm thick sections using a microtome.

-

Float sections in a water bath and mount them onto coated slides.

-

Dry slides overnight at 37°C or for 1-2 hours at 60°C.

-

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded ethanol series: 100% (2x), 95%, 70% (2 minutes each).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

For most antigens (Heat-Induced Epitope Retrieval - HIER): Immerse slides in a pre-heated sodium citrate buffer (pH 6.0) and heat in a microwave, pressure cooker, or water bath for 15-20 minutes.[9] Allow to cool to room temperature.

-

For Amyloid-β (Aβ): For enhanced Aβ detection, incubate sections in 88% formic acid for 5-10 minutes at room temperature, followed by thorough rinsing in water.[10] This step is crucial for exposing the Aβ epitope.[10]

-

-

Immunostaining:

-

Peroxidase Block: Incubate sections in 3% H₂O₂ in methanol for 10-15 minutes to quench endogenous peroxidase activity.[9] Rinse with PBS.

-

Blocking: Incubate in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody: Drain blocking buffer and incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Secondary Antibody: Wash sections with PBS (3 changes, 5 minutes each). Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

-

Signal Amplification: Wash with PBS. Incubate with ABC reagent for 30-60 minutes.

-

Visualization: Wash with PBS. Apply DAB substrate solution and monitor color development (typically 1-10 minutes). Stop the reaction by immersing slides in water.

-

-

Counterstaining and Mounting:

-

Lightly counterstain nuclei with hematoxylin.

-

Dehydrate sections through a graded ethanol series, clear in xylene, and apply a coverslip using a permanent mounting medium.

-

Data Collection and Quantitative Analysis

Quantitative analysis is essential for obtaining objective and reproducible results from IHC experiments.[11]

-

Image Acquisition: Scan the entire slide using a digital slide scanner or capture images from multiple pre-defined regions of interest (e.g., hippocampus, cortex) using a microscope equipped with a digital camera.

-

Quantitative Image Analysis:

-

Utilize open-source software like QuPath for unbiased, automated analysis of whole-slide images.[12]

-

Analysis Methods:

-

Percent Positive Area: Calculate the percentage of the total tissue area that is positively stained with the DAB chromogen. This is useful for quantifying diffuse markers like Aβ plaques or microgliosis.

-

Stain Intensity: Measure the optical density of the stain to determine the expression level of the target protein.

-

Cell Counting: Use cell detection algorithms to count the number of positive cells (e.g., Iba1-positive microglia).

-

-

Expected Outcomes and Data Summary